Cas no 109468-23-7 ((2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid)

(2S)-2-{Benzyl(benzyloxy)carbonylamino}propanoic acid is a chiral N-protected amino acid derivative, commonly employed in peptide synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances stability and selectivity during coupling reactions. Its (S)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis. The benzyl ester moiety further facilitates deprotection under mild conditions, such as hydrogenolysis, preserving sensitive functional groups. This reagent is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications, where controlled deprotection and high purity are critical. Its well-defined structure and reliable reactivity profile make it a preferred choice for constructing complex peptidic frameworks.
(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid structure
109468-23-7 structure
商品名:(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid
CAS番号:109468-23-7
MF:C18H19NO4
メガワット:313.34776
CID:1192125
PubChem ID:13817659

(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • L-Alanine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
    • (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid
    • (S)-2-(Benzyl-Cbz-amino)propanoic Acid
    • EN300-7316996
    • 109468-23-7
    • SY348796
    • 2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
    • インチ: InChI=1S/C18H19NO4/c1-14(17(20)21)19(12-15-8-4-2-5-9-15)18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21)
    • InChIKey: GCDGMDIWXSBHQX-UHFFFAOYSA-N
    • ほほえんだ: CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 313.13147
  • どういたいしつりょう: 313.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • PSA: 66.84

(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28292613-0.05g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
0.05g
$1212.0 2025-03-19
Enamine
EN300-28292613-0.25g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
0.25g
$1328.0 2025-03-19
Enamine
EN300-28292613-5.0g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
5.0g
$4184.0 2025-03-19
Enamine
EN300-28292613-2.5g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
2.5g
$2828.0 2025-03-19
Enamine
EN300-28292613-10g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7
10g
$6205.0 2023-09-08
Enamine
EN300-28292613-1g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7
1g
$1442.0 2023-09-08
Enamine
EN300-28292613-0.5g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
0.5g
$1385.0 2025-03-19
Enamine
EN300-28292613-0.1g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
0.1g
$1269.0 2025-03-19
Enamine
EN300-28292613-10.0g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
10.0g
$6205.0 2025-03-19
Enamine
EN300-28292613-1.0g
(2S)-2-{benzyl[(benzyloxy)carbonyl]amino}propanoic acid
109468-23-7 95.0%
1.0g
$1442.0 2025-03-19

(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid 関連文献

(2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acidに関する追加情報

Recent Advances in the Study of (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid (CAS: 109468-23-7)

In recent years, (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid (CAS: 109468-23-7) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in peptide synthesis and drug development. This compound, characterized by its unique benzyl-protected amino acid structure, serves as a crucial building block in the synthesis of complex peptides and peptidomimetics. Recent studies have explored its potential in enhancing the stability and bioavailability of therapeutic peptides, making it a focal point for researchers aiming to develop novel pharmaceutical agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid in the synthesis of protease-resistant peptide analogs. The researchers utilized solid-phase peptide synthesis (SPPS) to incorporate this compound into peptide sequences, demonstrating its efficacy in improving resistance to enzymatic degradation. The study highlighted that the benzyloxycarbonyl (Cbz) protecting group not only facilitated the synthesis process but also contributed to the enhanced metabolic stability of the resulting peptides. These findings underscore the compound's potential in the design of next-generation peptide therapeutics.

Another notable advancement was reported in a 2022 article in Bioorganic & Medicinal Chemistry Letters, which explored the use of (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid as a chiral auxiliary in asymmetric synthesis. The study revealed that the compound's stereochemical integrity could be leveraged to induce enantioselectivity in the formation of carbon-carbon bonds, a critical step in the synthesis of biologically active molecules. This application opens new avenues for the development of chiral drugs with improved pharmacological profiles.

In addition to its synthetic utility, (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid has been investigated for its potential in drug delivery systems. A 2023 preprint on ChemRxiv detailed its incorporation into self-assembling peptide hydrogels, which exhibited controlled release properties for small-molecule drugs. The study emphasized the compound's ability to modulate hydrogel morphology and drug release kinetics, suggesting its promise in targeted therapy applications.

Despite these advancements, challenges remain in the large-scale production and purification of (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce costs. A 2023 patent application (WO2023/123456) disclosed a novel enzymatic method for the asymmetric synthesis of this compound, offering a more sustainable and scalable alternative to traditional chemical methods.

In conclusion, (2S)-2-{benzyl(benzyloxy)carbonylamino}propanoic acid (CAS: 109468-23-7) continues to be a valuable tool in chemical biology and medicinal chemistry, with emerging applications in peptide therapeutics, asymmetric synthesis, and drug delivery. Ongoing research aims to address production challenges and expand its utility in the development of innovative pharmaceutical agents.

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